N-acetyl-DL-serine-15N

Isotope Dilution Mass Spectrometry Matrix Effect Compensation Deuterium Isotope Effect

Quantification bias from deuterated internal standards is a known risk in LC-MS metabolomics. This 15N-labeled N-acetyl-DL-serine provides a solution: it co-elutes identically with the native analyte, avoiding the chromatographic isotope effect that skews results. - **No MS bias**: 15N label (≥98.5% chemical purity, adjustable 5-99 atom%) delivers +1 Da shift without retention time drift. - **Dual-enantiomer coverage**: Racemic DL form enables simultaneous D- and L-N-acetylserine quantification in chiral panels. - **13C-tracer compatible**: Clean mass shift avoids isotopologue overlap in flux experiments. - **Immediate shipment**: Packaged for research use, with custom enrichment available.

Molecular Formula C5H9NO4
Molecular Weight 148.12 g/mol
Cat. No. B12932804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-DL-serine-15N
Molecular FormulaC5H9NO4
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)O
InChIInChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/i6+1
InChIKeyJJIHLJJYMXLCOY-PTQBSOBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-DL-serine-15N: Stable Isotope-Labeled Standard Overview


N-Acetyl-DL-serine-15N (CAS labeled: 1012312-92-3; unlabeled parent: 97-14-3) is a stable isotope-labeled racemic N-acetylated amino acid derivative with molecular formula C5H915NO4 and a molecular weight of ~148.13 Da, corresponding to a +1 Da mass shift versus the unlabeled form (147.13 Da) . The compound bears a single 15N atom at the α-amino nitrogen position of the N-acetyl-serine backbone, making it a non-radioactive tracer and internal standard candidate for liquid chromatography–mass spectrometry (LC–MS) and nuclear magnetic resonance (NMR) studies. Commercial specifications indicate adjustable isotopic enrichment from 5 atom% to 99 atom% 15N, with chemical purity ≥98.5% . The DL-racemic nature provides simultaneous representation of both D- and L-enantiomers, distinguishing it from enantiopure L- or D-labeled alternatives.

Co-eluting 15N internal standard for LC-MS/MS isotope dilution
Racemic DL form provides D- and L-enantiomer coverage in chiral panels
N-acetyl protection matches N-acetylated target analytes during derivatization
Tunable 15N enrichment supports assay sensitivity optimization

Why 15N Labeling Outperforms Unlabeled and Deuterated Analogs


Isotopically labeled internal standards are a cornerstone of accurate MS-based quantification; however, not all isotopic labels perform equivalently. Unlabeled N-acetyl-DL-serine cannot be distinguished from endogenous N-acetylserine in biological matrices, precluding its use as an internal standard for isotope dilution mass spectrometry (IDMS). Deuterium (2H)-labeled N-acetylserine analogs, while mass-shifted, are prone to chromatographic retention time shifts relative to the native analyte—a phenomenon that compromises compensation for matrix effects and has been shown to produce quantitative bias as large as −38.4% in LC–ESI–MS/MS assays [1]. In contrast, 15N-labeled compounds co-elute with their unlabeled counterparts and exhibit no measurable chromatographic isotope effect, ensuring identical ionization suppression/enhancement across standard and analyte [1]. Furthermore, enantiopure L-isotopomers cannot serve as internal standards when D-enantiomers must also be quantified, making the DL-racemic 15N form uniquely suited for chiral metabolite panels.

Unlabeled N-acetylserine cannot distinguish endogenous analyte from standard in biological matrices.
Deuterated analogs may show retention time shifts that compromise matrix effect compensation.
L-isotopomer standard leaves D-enantiomer without a co-eluting isotopologue, creating differential matrix effects.
Free DL-serine-15N standard reacts with amine-directed derivatization reagents, altering recovery vs. N-acetyl targets.

Head-to-Head Quantitative Evidence for N-Acetyl-DL-serine-15N


15N vs. Deuterium: Bias-Free Quantification in LC–MS/MS

A systematic head-to-head comparison of deuterated (2H7) versus 13C6/15N-labeled internal standards for urinary metabolites demonstrated that deuterated internal standards produced analyte concentrations on average 59.2% lower than those generated with 13C6-labeled standards, with a spike-accuracy bias of −38.4% attributable to differential matrix effects caused by chromatographic retention time shifts of the deuterated species [1]. By extension, N-acetyl-DL-serine-15N—bearing a non-exchangeable 15N label—co-elutes with unlabeled N-acetylserine and equally experiences ion suppression, thereby providing accurate matrix-effect compensation that deuterated N-acetylserine-d3 cannot reliably achieve.

15N vs Deuterium bias
Class-level
Deuterated IS: −38.4% spike bias; 15N IS: co-elution, near-zero bias inferred from 13C6/15N class behavior
Supports accurate matrix-effect compensation
Inferred from urinary biomarker LC–ESI–MS/MS study
Isotope Dilution Mass Spectrometry Matrix Effect Compensation Deuterium Isotope Effect

Mass Shift and Enrichment vs. Unlabeled N-Acetylserine

N-acetyl-DL-serine-15N exhibits a monoisotopic mass of ~148.13 Da, representing a +1.00 Da mass shift versus unlabeled N-acetyl-DL-serine (147.13 Da) [1]. Commercial batches are supplied at 15N enrichment levels of 5 atom% to 99 atom%, compared with the natural 15N abundance of 0.37 atom% in unlabeled material . At 99 atom% enrichment, the labeled-to-unlabeled mass spectral signal ratio provides a >267-fold enhancement over natural abundance, enabling detection and quantification of the labeled tracer against a negligible 15N background.

Mass shift & enrichment
Head-to-head
+1.00 Da mass shift; >267-fold enrichment at 99 atom% 15N vs natural 0.37%
Enables tailored assay sensitivity
Commercial adjustable enrichment specification
Mass Spectrometry Isotopic Enrichment Internal Standard Selection

Racemic DL vs. Enantiopure L-15N for Chiral Analysis

N-acetyl-DL-serine-15N is a racemic mixture (50:50 D:L) of N-acetylserine enantiomers [1]. In contrast, N-acetyl-L-serine-15N represents only the L-enantiomer. For analytical workflows that target both D- and L-N-acetylserine—e.g., chiral amino acid profiling in bacterial metabolomics or mammalian neuroscience—the DL-racemic internal standard provides matched isotope dilution for both enantiomers simultaneously, whereas the L-only standard leaves D-N-acetylserine without a co-eluting isotopologue, potentially introducing differential matrix effects between enantiomers.

DL vs L-enantiopure
Class-level
DL racemate covers D+L; L-only covers one enantiomer, leaving D without matched IS
Simplifies chiral assay setup
Class-level inference for chiral LC-MS
Chiral Metabolomics D-Amino Acid Quantification Racemic Internal Standard

N-Acetyl Protection vs. Free Amino Acid in Derivatization

N-acetyl-DL-serine-15N bears an acetyl group on the α-amino nitrogen, rendering it chemically distinct from DL-serine-15N (free amino acid, MW ~106.09 Da) . The N-acetyl cap prevents participation of the amino group in unwanted side-reactions during derivatization protocols (e.g., phenylisothiocyanate, Fmoc-Cl, or ninhydrin-based derivatization), which is critical when N-acetylated metabolites are the analytical targets and free amino acid internal standards would undergo derivatization that alters their chromatographic and ionization behavior differently from the target analyte [1].

N-Acetyl vs free amine
Class-level
N-acetyl blocks amino group; free amino acid reacts with derivatization reagents, altering behavior
Supports chemical identity in derivatization workflows
Based on general reactivity principles
Pre-Column Derivatization Amino Acid Analysis Chemical Stability

15N Single-Label Advantage in Metabolic Tracing

The natural abundance of 15N (0.37%) is substantially lower than that of 13C (1.1%) . Consequently, a single 15N label on N-acetyl-DL-serine introduces minimal natural-abundance background in mass spectra compared with 13C-labeled isotopologues, where multiple carbon atoms contribute to the M+1, M+2, etc., isotopologue envelope. For metabolic tracing experiments where multiple 13C-labeled metabolites are simultaneously monitored, the use of a 15N-labeled internal standard for N-acetylserine avoids isotopologue overlap with 13C-enriched metabolites derived from 13C-glucose or 13C-glutamine tracers, simplifying spectral deconvolution [1].

15N vs 13C background
Class-level
15N natural abundance 0.37%; 13C 1.1% per atom; single 15N label gives 3× lower background
May reduce isotopologue overlap in multi-tracer studies
Class-level inference for metabolic flux
Metabolic Flux Analysis Isotopologue Spectral Overlap Natural Abundance Interference

High-Impact Applications for N-Acetyl-DL-serine-15N


Clinical Metabolomics Quantification via Isotope Dilution LC–MS/MS

In clinical metabolomics, N-acetylserine serves as a biomarker in kidney function assessment and cysteine biosynthesis pathway monitoring. N-acetyl-DL-serine-15N, used as a stable isotope-labeled internal standard (SIL-IS), co-elutes identically with endogenous N-acetylserine and compensates for matrix effects without the −38% bias observed with deuterated internal standards [Section 3, Evidence 1]. Its adjustable 15N enrichment (5–99 atom%) supports assay optimization across concentration ranges from 5 to 600 µM, with intraday CV values of 2.0–6.7% achieved when 15N-labeled amino acid internal standards are employed [1].

Chiral Profiling of D- and L-N-Acetylserine in Metabolomics

D-Amino acids and their N-acetyl derivatives are increasingly recognized as signaling molecules in the mammalian central nervous system and as components of bacterial peptidoglycan. N-acetyl-DL-serine-15N, a racemic mixture, provides simultaneous isotope dilution for both enantiomers in a single standard addition, eliminating the need for separate D- and L-enantiopure internal standards. This is particularly valuable when chiral LC columns are used to resolve D- and L-N-acetylserine [Section 3, Evidence 3].

Protein–Ligand Interaction Studies by 15N–1H HSQC NMR

The 15N nucleus (spin-1/2, natural abundance 0.37%) provides sharp NMR signals with good chemical shift dispersion in 1H–15N HSQC experiments, whereas 14N (spin-1, natural abundance 99.63%) is NMR-silent in high-resolution protein NMR due to quadrupolar relaxation. N-acetyl-DL-serine-15N can serve as a soluble 15N-labeled ligand probe for studying binding interactions with N-acetylserine-recognizing proteins (e.g., CysB transcription regulator), enabling chemical shift perturbation mapping without interference from 14N quadrupolar broadening [2].

Multi-Tracer Metabolic Flux Analysis with 13C and 15N Labels

When 13C-labeled carbon sources (e.g., U-13C-glucose) are used to trace central carbon metabolism, adding a 13C-labeled N-acetylserine internal standard would cause isotopologue overlap and confound flux deconvolution. N-acetyl-DL-serine-15N provides a clean +1 Da mass shift with no 13C isotopologue interference, enabling simultaneous quantification of the N-acetylserine pool while 13C-tracers are monitored [Section 3, Evidence 5]. This dual-labeling strategy has been validated in stable-isotope labeling experiments requiring rigorous correction for natural isotope abundance [3].

Application
Selection Property
Validation Focus
Human plasma N-acetylserine quantification by ID-LC-MS/MS
15N co-elution and matrix effect compensation
Ion suppression equivalence in research matrices
Chiral D-/L-N-acetylserine profiling in metabolomics research
Racemic DL internal standard for dual enantiomer coverage
Enantiomer co-elution without differential matrix effects
15N–1H HSQC NMR protein-ligand interaction studies
15N spin-1/2 NMR-active label
Chemical shift perturbation mapping without quadrupolar broadening
Multi-tracer metabolic flux analysis with 13C tracers
15N-only label avoids 13C isotopologue overlap
Clean +1 Da mass shift in dual-labeling experiments
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